N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide
Description
N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide is a synthetic compound with a unique spirocyclic structure. . The presence of the dimethoxyphenyl group and the spirocyclic framework contributes to its distinctive chemical properties and biological activities.
Properties
IUPAC Name |
N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-24-17-6-7-18(25-2)16(13-17)5-3-10-21-19(23)22-11-12-26-15-20(14-22)8-4-9-20/h6-7,13H,3-5,8-12,14-15H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOBVIJTRVHTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCNC(=O)N2CCOCC3(C2)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group is introduced through a substitution reaction. This step may involve the use of reagents such as halogenated phenyl derivatives and appropriate bases to facilitate the substitution.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved through an amidation reaction using carboxylic acid derivatives and amine precursors under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide: shares similarities with other spirocyclic compounds and phenylpropyl derivatives.
Spirocyclic analogs: Compounds with similar spirocyclic frameworks but different substituents.
Phenylpropyl derivatives: Compounds with similar phenylpropyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of the spirocyclic core and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
